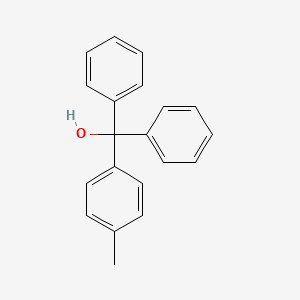

Diphenyl(p-tolyl)methanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMADPCRQDGMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202790 | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-76-6 | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyltriphenylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Grignard Reaction Scale Up:the Grignard Reaction, While Powerful, Presents Several Challenges for Large Scale Industrial Production.numberanalytics.comchegg.com

Initiation: The reaction between magnesium metal and the organic halide can have an unpredictable induction period, which can lead to a sudden, highly exothermic reaction once it begins (a runaway reaction). acs.org

Exothermicity: The reaction is highly exothermic, requiring robust cooling and temperature control systems to prevent overheating and side reactions. acs.org

Reagent Sensitivity: Grignard reagents are extremely sensitive to moisture and air, necessitating strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), which adds to operational complexity and cost. numberanalytics.com

Friedel Crafts Alkylation Scale Up:the Friedel Crafts Reaction, for Instance, Reacting Toluene with Dichlorodiphenylmethane or Benzene with Chloro P Tolyl Phenylmethane in the Presence of a Lewis Acid Catalyst Like Alcl₃, is Another Viable Route.numberanalytics.comnumberanalytics.comhowever, It Also Has Significant Scale Up Challenges.

Catalyst Stoichiometry and Deactivation: Traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts and are deactivated by moisture and the product, leading to large volumes of acidic waste. numberanalytics.com

Product Selectivity: The reaction can lead to multiple products due to over-alkylation or isomerization, requiring careful control of reaction conditions to maximize the yield of the desired product. numberanalytics.com

Corrosion and Waste: Catalysts like AlCl₃ and byproducts like HCl are highly corrosive and generate significant waste streams that require neutralization and disposal, adding to environmental and operational costs. researchgate.net

Process Optimization Strategies: To address these challenges, several process optimization strategies are employed in industry.

| Challenge | Optimization Strategy |

| Reaction Initiation & Safety (Grignard) | Use of chemical activators (e.g., iodine, 1,2-dibromoethane) or mechanical activation. acs.org Implementation of continuous flow processing to control exotherms and minimize reaction volume. wordpress.com |

| Exothermicity & Heat Management | Use of specialized reactors with high heat transfer capacity. Semi-batch processing where one reagent is added slowly to control the reaction rate. Application of flow chemistry for superior thermal management. vapourtec.com |

| Catalyst Issues (Friedel-Crafts) | Development of solid acid catalysts (e.g., zeolites, clays) that are reusable, less corrosive, and easier to separate from the product mixture. numberanalytics.comresearchgate.net Optimization of catalyst loading and reaction conditions to improve selectivity and yield. acs.org |

| Process Control & Reproducibility | Implementation of Process Analytical Technology (PAT), such as in-situ IR spectroscopy, to monitor reaction progress in real-time and ensure consistency. mt.com |

| Environmental Impact & Waste Reduction | Replacing stoichiometric reagents with catalytic systems. numberanalytics.com Using greener solvents and developing processes for catalyst recycling. sioc-journal.cn |

By implementing these advanced synthetic and process optimization techniques, the production of Diphenyl(p-tolyl)methanol and its derivatives can be achieved in a safe, efficient, and scalable manner.

Reaction Mechanisms and Mechanistic Elucidation of Diphenyl P Tolyl Methanol Transformations

Detailed Reaction Pathways for Oxidation and Reduction Reactions

The tertiary alcohol structure of Diphenyl(p-tolyl)methanol allows for specific oxidation and reduction reactions, targeting the carbinol carbon and its functional group.

The oxidation of the secondary alcohol this compound yields the corresponding ketone, phenyl p-tolyl ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon. Various oxidizing agents can accomplish this conversion.

The oxidation of a similar compound, diphenylmethanol (B121723), to benzophenone (B1666685) can be achieved using hypochlorous acid (HOCl) generated in situ from bleach and acetic acid. youtube.com The reaction is typically performed at low temperatures to ensure the stability of the relatively unstable hypochlorous acid. youtube.com Acetone is often used as a co-solvent to solubilize the starting alcohol. youtube.com

In the context of other reactions, the oxidation of the alcohol to a ketone is sometimes observed as a minor side reaction. For instance, during nucleophilic substitution reactions of phenyl(p-tolyl)methanol mediated by N-Iodosuccinimide (NIS), a small amount of the oxidized alcohol product is formed alongside the main substitution product. mdpi.comsemanticscholar.org This indicates that NIS can act as a mild oxidizing agent under the reaction conditions. Similarly, yeast-based biocatalysis can oxidize secondary alcohols to their corresponding ketones. nih.gov Cell-free extracts from certain yeasts, in the presence of an oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, can catalyze the oxidation of secondary alcohols. nih.gov

Table 1: Reagents for Oxidation of this compound and Related Secondary Alcohols

| Reagent/System | Product | Notes |

| Hypochlorous Acid (HOCl) | Phenyl p-tolyl ketone | Generated in situ; reaction performed at low temperatures. youtube.com |

| N-Iodosuccinimide (NIS) | Phenyl p-tolyl ketone | Observed as a side product during nucleophilic substitution reactions. mdpi.comsemanticscholar.org |

| Yeast (e.g., Pichia sp.) | Phenyl p-tolyl ketone | Biocatalytic oxidation using alcohol oxidoreductases. nih.gov |

While this compound is itself an alcohol, the term "reduction" in this context primarily refers to the stereoselective synthesis of this chiral alcohol from its corresponding ketone, phenyl p-tolyl ketone. The asymmetric reduction of such sterically similar diaryl ketones is a significant challenge. researchgate.net

Biocatalytic methods have shown considerable success in achieving high enantioselectivity. Carbonyl reductase enzymes from sources like Sporobolomyces salmonicolor and Candida zeylanoides P1 can reduce phenyl p-tolyl ketone to furnish enantiopure (S)- or (R)-phenyl(p-tolyl)methanol. researchgate.net For example, the bioreduction using C. zeylanoides P1 can yield (S)-phenyl(p-tolyl)methanol with over 99% enantiomeric excess (ee) and in high yield (93%). researchgate.net Interestingly, the electronic nature of substituents on the aromatic rings (both electron-donating and electron-withdrawing groups) does not significantly affect the substrate conversion or the enantioselectivity of the product. researchgate.net Mutations in the enzyme structure can even switch the enantiopreference of the reduction from producing the (R)-enantiomer to the (S)-enantiomer. researchgate.net

Further reduction of the alcohol, this compound, to the corresponding hydrocarbon, diphenyl(p-tolyl)methane, is a deoxygenation reaction. This can be achieved through hydride ion transfer reactions in strong acid solutions, where a carbocation is formed and subsequently reduced. annualreviews.org

Table 2: Stereochemical Outcomes in the Bioreduction of Phenyl p-tolyl ketone

| Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |

| Carbonyl Reductase (C. zeylanoides P1) | (S)-phenyl(p-tolyl)methanol | >99% | 93% researchgate.net |

| Carbonyl Reductase (S. salmonicolor) | (R)-phenyl(p-tolyl)methanol | 92% | - researchgate.net |

| Mutant Carbonyl Reductase (Q245P) | (S)-phenyl(p-tolyl)methanol | High | - researchgate.net |

Electrophilic Aromatic Substitution Reactions of the Aromatic Rings

The presence of two distinct aromatic rings—one phenyl and one p-tolyl—in this compound leads to interesting regiochemical questions in electrophilic aromatic substitution (SEAr) reactions. The outcome is governed by the combined electronic and steric effects of the substituents on each ring. dalalinstitute.com

The rate and position of electrophilic attack are determined by the substituents already present on the benzene (B151609) rings. saskoer.ca The p-tolyl ring contains a methyl group (-CH₃), which is an electron-donating group (EDG). EDGs activate the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. minia.edu.eg They direct incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org In the p-tolyl moiety, the para position is already occupied by the diphenylmethanol group, so substitution is directed to the two equivalent ortho positions (relative to the methyl group).

The phenyl ring is attached to the tertiary carbinol carbon, C(OH)(p-tolyl). This entire substituent's effect must be considered. The alkyl portion is generally electron-donating, while the hydroxyl group has a dual role; it can donate electrons via resonance but is inductively withdrawing. Under the strong acidic conditions often used for SEAr, the hydroxyl group can be protonated to -OH₂⁺, which becomes a strongly deactivating, meta-directing group.

However, the p-tolyl ring is inherently more activated than the phenyl ring due to the presence of the electron-donating methyl group. Therefore, electrophilic substitution is expected to occur preferentially on the more electron-rich p-tolyl ring. saskoer.ca The most likely site of substitution would be the carbon atoms ortho to the activating methyl group. Steric hindrance from the bulky diphenylmethanol substituent would also play a role, potentially favoring the less hindered positions. acs.org

The introduction of further substituents onto either aromatic ring will modify the rate and regioselectivity of subsequent electrophilic attacks. The principles of substituent effects are well-established in aromatic chemistry. minia.edu.eglibretexts.org

Activating Groups : Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles (i.e., increasing the reaction rate). minia.edu.eg They direct incoming electrophiles to the ortho and para positions. For example, if a methoxy (B1213986) group were present on the phenyl ring, that ring would become significantly more activated.

Deactivating Groups : Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the ring's electron density, making it less reactive (i.e., decreasing the reaction rate). minia.edu.eg These groups generally direct incoming electrophiles to the meta position. unizin.orglibretexts.org Halogens are an exception; they are deactivating but ortho, para-directing. saskoer.ca

Table 3: General Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Effect on Reaction Rate | Directing Influence |

| Activating | -CH₃, -OH, -OCH₃, -NH₂ | Increases | Ortho, Para unizin.org |

| Deactivating (Halogens) | -F, -Cl, -Br | Decreases | Ortho, Para saskoer.ca |

| Deactivating | -NO₂, -CN, -SO₃H, -CHO, -COR | Decreases | Meta unizin.orglibretexts.org |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a poor leaving group. libretexts.org For nucleophilic substitution to occur at the tertiary carbon, the -OH group must first be converted into a better leaving group. libretexts.org This is typically achieved by protonation in a strong acid or by reaction with a specific activating agent. The reaction generally proceeds via a stable tertiary carbocation intermediate (a diphenyl(p-tolyl)methyl cation), characteristic of an SN1 mechanism.

N-Iodosuccinimide (NIS) has been effectively used as a precatalyst or mediator for such substitutions. mdpi.comsemanticscholar.org For example, reacting phenyl(p-tolyl)methanol with NIS in the presence of aqueous acetonitrile (B52724) results in the formation of the corresponding N-substituted acetamide (B32628) in quantitative yield. mdpi.com Similarly, using methanol (B129727) as the nucleophile in the presence of NIS leads to the corresponding methyl ether. semanticscholar.org These reactions demonstrate the versatility of NIS in activating the hydroxyl group for substitution by both N- and O-nucleophiles. mdpi.comsemanticscholar.org

Titanium tetrafluoride (TiF₄) is another catalyst that facilitates the dehydrative conversion of diphenylmethanols. rsc.orgnih.gov It can catalyze the self-condensation (dimerization) of diphenylmethanols to form symmetric ethers or the cross-etherification with other primary alcohols to form unsymmetric ethers in high yields. nih.gov The reaction is believed to proceed through the formation of a carbocation intermediate. nih.gov

Table 4: Nucleophilic Substitution Reactions of this compound

| Reagent/Catalyst | Nucleophile | Product | Yield | Reference |

| NIS | MeCN / H₂O | N-(diphenyl(p-tolyl)methyl)acetamide | Quantitative | mdpi.com |

| NIS | MeOH | (diphenyl(p-tolyl)methoxy)methane | Quantitative | semanticscholar.org |

| NIS | TMSOEt | (diphenyl(p-tolyl)methoxy)ethane | High | semanticscholar.org |

| TiF₄ | This compound | Bis(diphenyl(p-tolyl)methyl) ether | ~92-99% | nih.gov |

| TiF₄ | Primary Alcohols (e.g., EtOH) | Alkoxy(diphenyl(p-tolyl))methane | ~91-96% | nih.gov |

Compound Reference Table

Sₙ1 and Sₙ2 Pathways: Kinetic and Thermodynamic Control

Transformations of this compound often involve nucleophilic substitution reactions. Due to the significant steric hindrance around the tertiary carbon and the high stability of the corresponding carbocation, the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is strongly favored over the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway. libretexts.orgpressbooks.pubmasterorganicchemistry.com

The Sₙ1 mechanism proceeds in a stepwise manner:

Formation of a carbocation: The hydroxyl group is typically protonated under acidic conditions to form a better leaving group (water). The departure of the leaving group is the rate-determining step, leading to the formation of a planar diphenyl(p-tolyl)methyl carbocation. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The carbocation is then attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the original molecule was chiral. masterorganicchemistry.comyoutube.com

Sₙ2 reactions, which involve a backside attack by the nucleophile in a concerted step, are highly disfavored for this substrate due to the steric bulk of the three aryl groups, which prevents the nucleophile from accessing the electrophilic carbon. pressbooks.pubyoutube.com

The concepts of kinetic and thermodynamic control dictate the product distribution in certain reactions. libretexts.org

Kinetic control occurs when a reaction is irreversible and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). libretexts.orgdalalinstitute.com

Thermodynamic control is established when the reaction is reversible, allowing an equilibrium to be reached. The major product is the most stable one, not necessarily the one that forms fastest. libretexts.orgdalalinstitute.com

For many reactions of this compound, such as its solvolysis, the high stability of the carbocation intermediate means that the formation of the product is often under thermodynamic control, leading to the most stable possible product. However, under specific conditions, such as low temperatures and the use of a strong, non-basic nucleophile, it might be possible to favor a kinetically controlled product. libretexts.orgdalalinstitute.com

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Tertiary (highly favored) | Disfavored due to steric hindrance |

| Reaction Rate | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) pressbooks.pub |

| Intermediate | Stable tertiary carbocation masterorganicchemistry.com | No intermediate (concerted mechanism) pressbooks.pub |

| Stereochemistry | Racemization/mixture of products masterorganicchemistry.com | Inversion of configuration (not applicable here) youtube.com |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) libretexts.orglibretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org |

Role of Leaving Groups and Nucleophile Strength

The efficiency of nucleophilic substitution reactions involving this compound is significantly influenced by the nature of the leaving group and the strength of the nucleophile.

Leaving Groups: A good leaving group is a species that is stable once it has detached from the substrate. libretexts.org For alcohols like this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, it is often protonated by an acid to form a water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.org The rate of an Sₙ1 reaction is directly dependent on the ability of the leaving group to depart, as this is the rate-determining step. libretexts.org Kinetic studies on the solvolysis of related diphenylmethyl compounds, such as diphenylmethyl toluene-p-sulfonate, confirm the importance of a good leaving group in facilitating the Sₙ1 process. rsc.org

Nucleophile Strength: In a classic Sₙ1 reaction, the rate is independent of the concentration or strength of the nucleophile because the nucleophile only participates in the fast, post-rate-determining step. libretexts.org However, the nature of the nucleophile can influence the product distribution if there are competing nucleophiles present. libretexts.org

| Factor | Effect on Nucleophile Strength | Effect on Leaving Group Ability |

|---|---|---|

| Basicity | Stronger bases are often stronger nucleophiles (especially in aprotic solvents). youtube.com | Weaker bases are better leaving groups. youtube.com |

| Charge | Negatively charged species are generally stronger nucleophiles than their neutral counterparts. masterorganicchemistry.comlibretexts.org | Neutral leaving groups (like water) are often very good. |

| Polarizability | Larger, more polarizable atoms are better nucleophiles in protic solvents. libretexts.org | Good leaving groups are often polarizable. |

| Solvent | Protic solvents can solvate and weaken strong nucleophiles through hydrogen bonding. masterorganicchemistry.com Aprotic solvents enhance nucleophilicity. libretexts.org | Polar solvents stabilize the departing leaving group. libretexts.org |

Rearrangement Reactions and Fragmentations

The carbocation intermediate formed from this compound is susceptible to rearrangement reactions, a common feature in carbocation chemistry. One of the most relevant rearrangements is the pinacol (B44631) rearrangement, which can occur with related 1,2-diols. annualreviews.orgosti.gov While this compound itself is not a diol, its derivatives or reaction intermediates can undergo similar 1,2-hydride or 1,2-aryl shifts to form a more stable carbocation or a final rearranged product. For instance, studies on the rearrangement of diphenyl-p-tolylacetaldehyde have shown that the intermediate common to these rearrangements appears to be the conjugate acid of the aldehyde, leading to mixtures of p-tolyldesoxybenzoin and benzhydryl p-tolyl ketone. annualreviews.org This highlights the migratory aptitude of the phenyl and p-tolyl groups.

Fragmentation reactions are also possible, particularly under mass spectrometry conditions. The mass spectrum of this compound shows characteristic fragmentation patterns, with major peaks corresponding to the stable diphenyl(p-tolyl)methyl cation and further fragments arising from the loss of one of the aryl groups. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Studies

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. wordpress.com These methods allow for the investigation of transient species like transition states and reactive intermediates that are often difficult to study experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms. wordpress.com DFT calculations can be used to map the potential energy surface of a reaction, locating the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.netscispace.com For the reactions of this compound, DFT can be employed to:

Calculate the activation energy barriers for competing pathways (e.g., Sₙ1 vs. Sₙ2), providing a quantitative basis for the observed reaction selectivity. researchgate.net

Analyze the geometry and electronic structure of transition states to understand the bonding changes occurring during the reaction.

Investigate the relative stabilities of different carbocation intermediates and potential rearrangement products. sustech.edu.cn

Studies on related systems, such as the methanolysis of diphenylmethyl toluene-p-sulphonate, have utilized computational methods to substantiate the Sₙ1 mechanism. rsc.org Furthermore, DFT calculations have been instrumental in understanding the mechanisms of various organic reactions, from pericyclic reactions to those involving organometallic catalysts. rsc.orgacs.org

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and reactive intermediates in solution. psu.edu By simulating the motion of atoms over time, MD can provide insights into:

The role of the solvent in stabilizing or destabilizing reactive intermediates like the diphenyl(p-tolyl)methyl carbocation.

The dynamics of nucleophilic attack on the carbocation.

The conformational changes that the substrate and intermediates undergo during the reaction.

First-principles MD, which combines molecular dynamics with electronic structure calculations (often DFT), is particularly powerful for studying reactive processes where bond breaking and formation are occurring. psu.edu Simulations of methanol in various environments, for instance, have shed light on its behavior and interactions at a molecular level. unife.itrsc.org

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that can be used to predict and rationalize the reactivity of molecules. mdpi.comrasayanjournal.co.in These descriptors are often based on concepts from conceptual DFT. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of a molecule, respectively. materialsciencejournal.org

Fukui Functions and Dual Descriptors: These local reactivity descriptors can pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Advanced Spectroscopic and Analytical Characterization of Diphenyl P Tolyl Methanol and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For Diphenyl(p-tolyl)methanol, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for structural verification, while two-dimensional techniques are employed to piece together the precise connectivity of the atoms.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically δ 7.0-7.5 ppm) shows complex multiplets arising from the protons on the two unsubstituted phenyl rings and the p-substituted tolyl ring. The methyl group (CH₃) on the tolyl ring gives rise to a characteristic singlet at approximately δ 2.3 ppm. The hydroxyl (-OH) proton is often observed as a broad singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals include the methyl carbon of the tolyl group (around δ 21 ppm), the central carbinol carbon (C-OH) at approximately δ 82 ppm, and a series of signals in the aromatic region (δ 125-148 ppm) for the carbons of the three aryl rings.

The combined data from ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the this compound structure by ensuring all expected signals are present with the correct chemical shifts, integrations (for ¹H), and multiplicities. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Methyl Protons | ¹H | ~2.3 | Singlet |

| Aromatic Protons | ¹H | ~7.1-7.4 | Multiplets |

| Hydroxyl Proton | ¹H | Variable | Broad Singlet |

| Methyl Carbon | ¹³C | ~21 | |

| Carbinol Carbon (C-OH) | ¹³C | ~82 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions. washington.edu

While one-dimensional NMR confirms the presence of the molecular fragments, two-dimensional (2D) NMR experiments establish how these fragments are connected. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily between protons separated by two or three bonds. researchgate.net In this compound, COSY spectra would show correlations between adjacent aromatic protons on the same ring, helping to assign the signals within the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the methyl protons at ~2.3 ppm to the methyl carbon at ~21 ppm. researchgate.net

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Key Information Provided |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | Connectivity of protons within each aromatic ring. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Direct attachment of protons to their respective carbons. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Confirms the connection of the methyl group to the tolyl ring and all three aryl rings to the central carbinol carbon. |

The three aryl rings in this compound are not static; they undergo rotation around the single bonds connecting them to the central carbinol carbon. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate this conformational flexibility.

At room temperature, the rotation of the rings is typically fast on the NMR timescale, resulting in averaged, sharp signals for the aromatic protons and carbons. However, at lower temperatures, this rotation can slow down significantly. If the rotational barrier is high enough, the rotation can become slow enough to be "frozen out" on the NMR timescale. This would lead to the observation of distinct signals for previously equivalent protons or carbons (e.g., the ortho protons on a phenyl ring may become non-equivalent), causing significant broadening or splitting of the NMR signals. By analyzing these changes as a function of temperature, the energy barriers (activation energy) for ring rotation can be calculated, providing valuable insight into the molecule's dynamic conformational properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C₂₀H₁₈O. nih.gov HRMS can experimentally measure its mass and compare it to the calculated theoretical (exact) mass. A close match between the experimental and theoretical mass provides definitive confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈O |

| Theoretical Exact Mass | 274.135765 g/mol |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. researchgate.net This process provides detailed structural information. nih.gov For tertiary alcohols like this compound, a common initial fragmentation step under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is the loss of a water molecule (18 Da), forming a stable triarylmethyl cation at m/z 257.

This [M-H₂O]⁺ cation can be selected as the precursor ion for an MS/MS experiment. Further fragmentation (Collision-Induced Dissociation, CID) of this ion would likely involve the loss of the different aryl groups. This analysis is particularly useful for distinguishing isomers or for identifying the structure of adducts and derivatives.

Table 4: Predicted MS/MS Fragmentation of the [M-H₂O]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 257.13 | 180.09 | C₆H₅• (Phenyl radical) | Phenyl(p-tolyl)methyl cation |

The analysis of these characteristic fragments provides a fingerprint that confirms the connectivity of the parent molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. wiley.comnih.gov These methods are instrumental in identifying functional groups and elucidating the structural features of this compound.

The vibrational spectrum of this compound is complex, with numerous bands corresponding to the various stretching and bending modes of its constituent atoms. A detailed analysis of these modes allows for the creation of a unique spectral fingerprint, which can be used for identification and to study intermolecular interactions.

The most prominent vibrational modes for this compound include:

O-H Stretching: A broad absorption band is typically observed in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. The methyl group (p-tolyl) C-H stretching vibrations are observed at slightly lower frequencies, typically in the 2850-2960 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the tertiary alcohol group is a strong band in the IR spectrum, typically found between 1000 and 1260 cm⁻¹. In aromatic ethers, this asymmetric stretch is often observed between 1230 and 1300 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and tolyl rings give rise to several bands in the 1450-1600 cm⁻¹ region of the spectrum.

Ring Bending Modes: Out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. metrohm.com For instance, the symmetric stretching of non-polar bonds often produces strong Raman signals. The combination of both techniques provides a more complete picture of the vibrational landscape of this compound.

The following table summarizes the key vibrational modes and their expected spectral regions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1000-1260 | IR |

This table is based on general spectroscopic principles and may not reflect the exact values for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice of this compound.

Key intermolecular interactions observed in the crystal structures of related triarylmethanols and other aromatic compounds include:

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, forming O-H···O hydrogen bonds with neighboring molecules. This is a primary driving force in the crystal packing of many alcohols.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and the electron-rich π-system of an aromatic ring acts as the acceptor. researchgate.netnih.govepa.gov In this compound, the C-H bonds of the phenyl and tolyl rings can interact with the π-faces of adjacent aromatic rings, contributing to the stability of the crystal lattice. researchgate.netresearchgate.net

π···π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to attractive van der Waals forces. These interactions are common in compounds with multiple aromatic rings.

C-H···Br Interactions: While not inherent to this compound itself, in co-crystals with bromine-containing compounds, C-H···Br interactions can play a significant role in the crystal packing.

The following table provides typical geometric parameters for some of these interactions:

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| O-H···O | 2.5 - 3.2 | > 150 |

| C-H···π | 2.5 - 3.8 | > 120 |

| π···π Stacking | 3.3 - 3.8 (interplanar distance) | - |

These values are general ranges and the specific parameters for this compound would be determined by X-ray diffraction analysis.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio. rsc.org Studying the co-crystals of this compound with various ligands or catalysts can provide valuable information about the non-covalent interactions that govern molecular recognition and self-assembly. researchgate.netnih.gov

These studies can reveal:

Preferred Binding Sites: By analyzing the crystal structure of a co-crystal, it is possible to identify the preferred sites on the this compound molecule for interaction with a given ligand or catalyst.

Supramolecular Architectures: Co-crystallization can lead to the formation of novel supramolecular architectures with unique properties. The nature of these architectures is dictated by the interplay of various intermolecular forces between the co-formers.

Host-Guest Chemistry: this compound can potentially act as a host molecule, encapsulating smaller guest molecules within its crystal lattice. X-ray crystallography can elucidate the geometry and stoichiometry of these inclusion compounds.

The ability to form co-crystals is highly dependent on the complementarity of the interacting molecules in terms of their size, shape, and functional groups. ucl.ac.uk

Applications of Diphenyl P Tolyl Methanol in Academic Research

The utility of Diphenyl(p-tolyl)methanol in academic research is primarily centered on its application as a versatile building block and precursor in the field of organic chemistry.

Organic Synthesis Reagent and Catalyst Development

This compound functions as a valuable reagent and starting material in the synthesis of intricate organic structures. smolecule.com Its potential as a precursor allows chemists to access a range of other molecules with specific functionalities and applications.

The role of this compound and its derivatives as precursors is evident in the construction of complex molecular architectures. For instance, research has demonstrated the use of a related structure, (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol, in a synthetic sequence that yields a complex tricyclic fused furan (B31954) framework known as 5,6-diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. mdpi.com This highlights how the core tolyl- and phenyl-substituted backbone can be elaborated into sophisticated polycyclic systems, which are of interest as potential ligands for transition metals or as building blocks for further organic synthesis. mdpi.com

Ligand Synthesis for Organometallic Catalysis

A critical application of this compound is its role as a precursor in the synthesis of specialized ligands for organometallic catalysis. The transformation of this alcohol into phosphine-containing molecules is particularly significant for modern synthetic chemistry.

This compound serves as a key starting material for producing Diphenyl(p-tolyl)phosphine, a tertiary phosphine (B1218219) ligand. Triarylphosphines are noted for their relative stability and are foundational in organo-phosphine coordination chemistry. rsc.org The structure of Diphenyl(p-tolyl)phosphine, which combines the steric bulk of phenyl groups with the electron-donating nature of the p-tolyl group, makes it a versatile ligand for forming stable complexes with transition metals. These complexes are often central to the catalytic cycles of important chemical reactions. Research has shown its utility as a reactant in the synthesis of complex organometallic structures, such as trinuclear ruthenium carbonyl triarylphosphine cluster complexes. sigmaaldrich.com The broader class of triarylphosphine ligands readily forms complexes with platinum-group metals like rhodium, iridium, ruthenium, and osmium, underscoring the importance of these ligands in transition metal chemistry. rsc.org

Below is a table summarizing the cross-coupling reactions where Diphenyl(p-tolyl)phosphine is employed as a ligand.

| Cross-Coupling Reaction | Description |

| Suzuki-Miyaura Coupling | Facilitates the coupling of boronic acids with aryl halides. |

| Buchwald-Hartwig Amination | Utilized for forming carbon-nitrogen bonds. sigmaaldrich.com |

| Heck Reaction | Involves the coupling of alkenes with aryl halides. sigmaaldrich.com |

| Negishi Coupling | Engages organozinc reagents with aryl halides. sigmaaldrich.com |

| Sonogashira Coupling | Used for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. sigmaaldrich.com |

| Stille Coupling | Couples organotin compounds with various organic electrophiles. sigmaaldrich.com |

| Hiyama Coupling | Involves the coupling of organosilanes with organic halides. sigmaaldrich.com |

Building Block for Stimuli-Responsive Materials

This compound can be envisioned as a building block for advanced, stimuli-responsive materials. Such materials are designed to change their properties in response to external triggers like temperature or pH. rsc.org The development of these "smart" materials often relies on incorporating dynamic chemical bonds into a polymer network. rsc.org The rigid, bulky structure of this compound, combined with the potential for functionalizing the p-tolyl group, makes it a candidate for incorporation into polymer backbones. This could impart specific mechanical or responsive properties to materials intended for applications such as self-healing coatings or elastomers with extended lifetimes. rsc.org

Biochemical and Proteomics Research

In addition to its roles in synthesis, this compound is utilized as a biochemical reagent in proteomics research. smolecule.comscbt.com Proteomics is the large-scale study of proteins and their structures and functions. smolecule.com In this context, the compound is used to investigate enzyme interactions and explore metabolic pathways. smolecule.com There is also research interest in its potential antioxidant properties, which could play a role in protecting cells from oxidative damage. smolecule.com The structural features of this compound allow it to interact with various biochemical pathways, making it a valuable tool for biological investigation. smolecule.com Proteomic analysis is a critical tool for understanding how metabolites can induce alterations in proteins, and compounds like this compound can be used to probe these interactions. brieflands.com

Investigations into Enzyme Interactions and Metabolic Pathways

While specific metabolic pathway studies for this compound are not extensively detailed in the available literature, its metabolism can be inferred from the general pathways for alcohols. The initial oxidative steps are typically carried out by enzymes such as alcohol dehydrogenase (ADH) and cytochrome P450 (specifically CYP2E1), which convert alcohols into their corresponding aldehydes. researchgate.net For instance, methanol (B129727) is metabolized into formaldehyde (B43269) by these enzymes. researchgate.net This suggests that a primary area of investigation for this compound would involve its interaction with these enzyme systems.

Further research into how simple alcohols interact with enzymes shows that they can engage through multiple noncovalent forces. Studies on pyrazinamidase (PZase) have shown that methanol can interact with the enzyme through both hydrophobic interactions and hydrogen bonds, which can lead to the destabilization of the enzyme's structure. nih.gov This dual interaction capability highlights the complex effects such compounds can have on enzyme stability and function, providing a framework for studying this compound's influence on various enzymes.

Studies on Antioxidant Properties and Oxidative Stress Mitigation

The potential antioxidant activity of compounds is often evaluated using in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test. ijhp.netlawdata.com.tw In this method, antioxidants donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable change in color. ijhp.net Many natural compounds, particularly those with phenolic and flavonoid structures, exhibit strong antioxidant properties through this mechanism. ijhp.netamazonaws.com

Although specific studies measuring the antioxidant capacity of pure this compound are not prominently featured, its molecular structure warrants investigation in this area. The presence of a hydroxyl group, capable of donating a hydrogen atom, and an electron-rich aromatic system suggests it could act as a free radical scavenger. ijhp.netnih.gov This makes it a candidate for studies aimed at mitigating oxidative stress, a process implicated in numerous pathologies.

Interaction with Biological Molecules: Receptor Binding and Protein Modulation

The interaction of triphenylmethanol (B194598) derivatives with biological receptors is an active area of research. A notable study on tris(4-chlorophenyl)methanol (B1216897) (TCPM), a structurally related compound, demonstrated its ability to modulate the human androgen receptor. nih.gov The research showed that TCPM significantly decreased the activation of the androgen receptor by its natural ligand, 5α-dihydrotestosterone (DHT). nih.gov This finding establishes a precedent for how molecules in this class can act as receptor antagonists, providing a model for investigating the potential effects of this compound on similar biological targets.

The mechanism by which triphenylmethanol derivatives can modulate receptor function has been elucidated through kinetic studies. The investigation into tris(4-chlorophenyl)methanol (TCPM) revealed that it acts as a competitive antagonist of the human androgen receptor. nih.gov

Key findings from the study include:

TCPM increased the apparent Michaelis constant (Km(app)) of the receptor for its ligand (DHT) by four to six times. nih.gov

The maximum velocity (Vmax(app)) of the activation process was largely unaffected. nih.gov

Kinetic analysis yielded apparent inhibitory constant (Ki(app)) values between 0.20 and 0.26 µM, indicating a high potency. nih.gov

This competitive inhibition mechanism, where the molecule competes with the natural ligand for the binding site, is a critical area of study. The potency of TCPM was found to be 10-50 times greater than other known androgen receptor antagonists like p,p'-DDE and vinclozolin. nih.gov This detailed mechanistic insight provides a strong basis for exploring this compound as a potential enzyme or receptor inhibitor.

| Compound/Class | Research Area | Key Finding | Reference |

|---|---|---|---|

| tris(4-chlorophenyl)methanol (TCPM) | Receptor Binding | Acts as a competitive antagonist of the human androgen receptor. | nih.gov |

| Methanol | Enzyme Interaction | Interacts with pyrazinamidase via hydrophobic interactions and hydrogen bonds, affecting enzyme stability. | nih.gov |

| Diphenylmethanols | Hydrogen Bonding | Form distinct hydrogen-bonded supramolecular structures (monomers, dimers, tetramers) in the solid state. | capes.gov.br |

| Phenyl-type Molecules | π-π Interactions | Utilized as stationary phases in chromatography due to strong π-π interactions with aromatic analytes. | researchgate.net |

The noncovalent interactions of this compound are central to its function in biological systems. Its structure allows for both hydrogen bonding and various π-system interactions.

Hydrogen Bonding : The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and a hydrogen bond acceptor. nih.govchem960.com This capability is fundamental to its interaction with biological macromolecules like proteins, where hydrogen bonds between amino acid residues are critical for structure and function. univie.ac.at Crystallographic studies of related diphenylmethanols show that they form well-defined supramolecular structures through hydrogen bonding, such as dimers and tetramers, demonstrating the directional and specific nature of this interaction. capes.gov.br Furthermore, the surrounding solvent, such as methanol, can influence the strength of hydrogen bonds within proteins. nih.gov

π-π Interactions : The compound's two phenyl groups and one tolyl group create an electron-rich π-system. These aromatic rings can engage in π-π stacking interactions, which are crucial for the stabilization of protein and nucleic acid structures. mdpi.com They can also participate in π-cation interactions, where the π-face of the aromatic ring interacts with a cationic group, such as the ammonium (B1175870) side chain of lysine (B10760008) or the guanidinium (B1211019) group of arginine in proteins. nih.gov These interactions are comparable in strength to hydrogen bonds and are vital for molecular recognition in many ligand-receptor and enzyme-inhibitor systems. nih.gov

Utility in Proteomics Research for Protein Interaction Studies

This compound is supplied commercially as a biochemical specifically for use in proteomics research. scbt.com Proteomics, the large-scale study of proteins, heavily relies on techniques to separate and identify proteins and to study their interactions. The ability of this compound to engage in specific noncovalent interactions makes it a useful probe for studying protein binding sites.

Furthermore, the principles governing its interactions are applied in proteomics separation technologies. For example, phenyl-type stationary phases are used in high-performance liquid chromatography (HPLC) to separate aromatic compounds, including peptides containing aromatic amino acids, based on the strength of π-π interactions between the analyte and the stationary phase. researchgate.net

Materials Science Applications

The same noncovalent interactions that make this compound useful in biological studies also give it potential in materials science.

The strong tendency of the molecule to form hydrogen-bonded networks could be exploited in the design of organic electronic materials. univie.ac.at Hydrogen bonds are increasingly used to control the supramolecular assembly of organic conductors and semiconductors, which are relevant for applications like biosensors and diagnostic devices. univie.ac.at

Additionally, the capacity for strong π-π interactions is a key feature in materials designed for chemical separations. Phenyl-type molecules are used to create stationary phases for chromatography columns that can effectively separate highly aromatic compounds. researchgate.net The specific intermolecular forces between the stationary phase and the analytes allow for high selectivity, demonstrating a practical materials science application of the principles of π-π interactions.

Precursor for Polymer and Resin Synthesis

While extensive academic literature detailing the direct polymerization of this compound is limited, its chemical nature as a tertiary alcohol suggests its potential as a monomer or a modifying agent in the synthesis of various polymers. The hydroxyl group can participate in esterification and etherification reactions, which are fundamental processes in the creation of polyesters and polyethers, respectively.

One area of exploration is the use of this compound and its derivatives in creating building blocks for more complex macromolecules. For instance, in a patented process, this compound is used as a reactant in the synthesis of specialized phenol (B47542) compounds. The reaction involves the acid-catalyzed alkylation of a phenol with this compound, demonstrating its capability to act as a precursor for larger, functional molecules that could, in turn, be polymerized.

The general class of triphenylmethanol derivatives, to which this compound belongs, has been investigated for its role in creating polymers with specific functionalities. Research into related trityl-containing alcohols has shown their utility in generating polymers for various applications. Although direct polymerization of this compound is not widely documented in academic papers, its structural similarity to other polymer precursors suggests its potential in synthesizing high-performance polymers where the bulky trityl group can impart specific properties such as thermal stability and solubility.

Incorporation into Functionalized Materials and Advanced Composites

The incorporation of this compound into functionalized materials and advanced composites is an emerging area of academic interest. The bulky and rigid structure of the diphenyl(p-tolyl)methyl group can be leveraged to create materials with unique physical and chemical properties.

One potential application lies in the development of functionalized nanoparticles. The hydroxyl group of this compound could be used to anchor the molecule to the surface of inorganic nanoparticles, thereby modifying their surface properties. This functionalization can improve the dispersion of nanoparticles within a polymer matrix, leading to the creation of advanced composites with enhanced mechanical strength, thermal stability, or specific optical properties. While specific studies on this compound for this purpose are not abundant, the principle is well-established in materials science with other functional organic molecules.

Furthermore, the aromatic rings within the this compound structure offer sites for further chemical modification. These modifications could introduce a range of functional groups, enabling the resulting material to interact with its environment in specific ways. This could lead to the development of sensory materials or composites with tailored surface energies. The investigation into advanced composites often involves the careful selection of matrix materials and reinforcements to achieve desired performance characteristics, and functional molecules like this compound could play a role in the design of these sophisticated material systems. mdpi.com

Advanced Theoretical and Computational Studies of Diphenyl P Tolyl Methanol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, that can interconvert. escholarship.org Conformational analysis of Diphenyl(p-tolyl)methanol involves studying the energetics of rotations around the single bonds connecting the two phenyl and one p-tolyl group to the central carbinol carbon. The steric and electronic interactions between these bulky aryl groups govern the molecule's preferred shapes.

A potential energy surface (PES) is a central concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, the PES would be a complex landscape defined by the dihedral angles of the three aryl rings. By calculating the energy for various conformations, researchers can identify low-energy minima, which correspond to stable, observable conformers, and the transition states that separate them. This analysis is fundamental to understanding the molecule's flexibility and how its shape might adapt when interacting with other molecules, such as in a crystal lattice or a protein binding site.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis. Actual values would require specific quantum chemical calculations.

| Conformer Description | Dihedral Angles (Ring1/Ring2/Ring3) | Hypothetical Relative Energy (kcal/mol) | Stability |

| Propeller (Staggered) | ~30° / ~30° / ~30° | 0.0 | Most Stable |

| Partially Eclipsed | ~0° / ~30° / ~30° | +3.5 | Less Stable |

| Fully Eclipsed | ~0° / ~0° / ~0° | +8.0 | Unstable Transition State |

Electronic Structure Theory and Reactivity Prediction

Electronic structure theory, particularly methods like Density Functional Theory (DFT), allows for the detailed examination of how electrons are distributed within a molecule. This knowledge is key to predicting its chemical reactivity. Calculations can reveal sites susceptible to electrophilic or nucleophilic attack and provide quantitative measures of reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons. A higher energy HOMO indicates a better electron donor (nucleophile). youtube.com For this compound, the HOMO is expected to be primarily located on the electron-rich aromatic systems, with a significant contribution from the p-tolyl ring due to the electron-donating effect of the methyl group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons. A lower energy LUMO indicates a better electron acceptor (electrophile). youtube.com The LUMO of this compound is likely an antibonding π* orbital distributed across the aryl rings.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it is energetically easier to move an electron from the HOMO to the LUMO. numberanalytics.com

Table 2: Illustrative FMO Properties for this compound This table presents plausible, representative data for FMO analysis. Actual values are dependent on the computational method and basis set used.

| Molecular Orbital | Property | Illustrative Value | Implication |

| HOMO | Energy | -5.8 eV | Represents nucleophilic character (electron-donating capability). |

| LUMO | Energy | -0.9 eV | Represents electrophilic character (electron-accepting capability). |

| HOMO-LUMO Gap | Energy Difference | 4.9 eV | Indicates the molecule's general reactivity and excitability. |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at points on the van der Waals surface of the molecule. researchgate.net ESP maps are invaluable for predicting non-covalent interactions, as they show which parts of a molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net

The map is color-coded, with red typically representing regions of most negative electrostatic potential (electron-rich, e.g., near lone pairs on an oxygen atom) and blue representing regions of most positive electrostatic potential (electron-poor, e.g., near an acidic hydrogen). youtube.com For this compound, the ESP map would highlight the electronegative oxygen atom as a red, electron-rich site, making it a prime hydrogen bond acceptor. The hydrogen of the hydroxyl group would appear blue, indicating its role as a hydrogen bond donor. The π-electron clouds of the three aromatic rings would appear as regions of moderately negative potential (often yellow to orange).

Table 3: Predicted ESP Characteristics for this compound

| Molecular Region | Predicted ESP | Color on Map | Predicted Interaction |

| Hydroxyl Oxygen | Strongly Negative | Red | Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | Strongly Positive | Blue | Hydrogen Bond Donor |

| Aromatic Rings (π-face) | Moderately Negative | Yellow/Orange | π-π Stacking, Cation-π interactions |

| Aromatic Ring Edges (H atoms) | Slightly Positive | Green/Light Blue | Weak Hydrogen Bonding |

Computational Modeling of Intermolecular Interactions

Understanding and quantifying the non-covalent forces between molecules is essential for predicting the properties of materials in the solid and liquid states, as well as for drug design. gatech.edu Computational models can be used to study the various intermolecular interactions that this compound can engage in. frontiersin.orgfrontiersin.org

Key interactions for this molecule include:

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor, capable of acting as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). This is often the strongest type of intermolecular force.

π-π Stacking: The interactions between the flat faces of the phenyl and p-tolyl rings can lead to stable stacked or offset arrangements, which are crucial for crystal packing.

CH-π Interactions: The hydrogen atoms on the aromatic rings or the methyl group can interact favorably with the electron-rich face of a nearby aromatic ring.

Dispersion Forces (van der Waals): These ubiquitous attractive forces, arising from temporary fluctuations in electron density, are significant for a large molecule with many atoms like this compound.

Advanced computational methods can dissect the total interaction energy into its fundamental components (electrostatic, exchange-repulsion, induction, and dispersion) to provide a deeper understanding of the nature of these bonds. nih.gov

Table 4: Potential Intermolecular Interactions in this compound

| Interaction Type | Originating Molecular Feature | Strength | Importance |

| Hydrogen Bonding | Hydroxyl Group (-OH) | Strong / Directional | Dictates primary association in condensed phases. |

| π-π Stacking | Phenyl and p-tolyl rings | Moderate / Directional | Influences crystal packing and molecular recognition. |

| CH-π Interaction | Aryl C-H bonds, Methyl C-H bonds | Weak / Directional | Contributes to overall crystal lattice stability. |

| Dispersion Forces | Entire Molecule | Weak but Additive | Significant overall contribution due to large surface area. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org Triarylmethanol scaffolds, to which this compound belongs, are known to be important pharmacophores in medicinal chemistry. nsf.gov

A hypothetical QSAR study on a series of this compound analogs could be performed to optimize a specific biological activity, such as the inhibition of a particular enzyme. The process involves:

Synthesizing or obtaining a series of related compounds with variations in their structure (e.g., different substituents on the phenyl rings).

Measuring the biological activity (e.g., IC₅₀) for each compound against a biological target.

Calculating a wide range of molecular descriptors for each compound using computational software. These descriptors quantify various aspects of the molecule, such as its size (Molecular Weight), lipophilicity (logP), and electronic properties (HOMO/LUMO energies, dipole moment). nih.gov

Developing a mathematical equation that relates the descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Table 5: Illustrative Data for a Hypothetical QSAR Study of Triarylmethanol Analogs This table presents a fictional dataset to illustrate the components of a QSAR study. R-groups represent different substituents on one of the phenyl rings.

| Compound | R-Group | Hypothetical Activity (IC₅₀, µM) | Molecular Weight (Descriptor 1) | logP (Descriptor 2) |

| Analog 1 | -H (Triphenylmethanol) | 10.5 | 260.33 | 3.8 |

| Analog 2 | -CH₃ (this compound) | 8.2 | 274.36 | 4.2 |

| Analog 3 | -Cl | 5.1 | 294.77 | 4.5 |

| Analog 4 | -OCH₃ | 7.5 | 290.35 | 3.9 |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Green Chemistry Principles

The traditional synthesis of triarylmethanols, often relying on the addition of organometallic reagents like Grignard or organolithium compounds to diaryl ketones, faces drawbacks such as the use of sensitive reagents and poor chemoselectivity. nsf.gov Modern synthetic chemistry is increasingly focused on overcoming these limitations by adhering to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances.

Future research in the synthesis of Diphenyl(p-tolyl)methanol and its analogs is centered on several key strategies:

Tandem Reactions: One-pot tandem reactions, such as the arylation/oxidation of diarylmethanes, represent a significant advance. nih.gov A palladium-catalyzed C-H arylation of a diarylmethane followed by in-situ oxidation provides a direct route to triarylmethanols, simplifying procedures and reducing waste from intermediate purification steps. nih.gov For instance, a process using a Pd(OAc)2–NiXantphos catalyst system has been shown to be effective for creating unsymmetrical triarylmethanols from diarylmethanes and aryl bromides with yields ranging from 35-98%. nih.gov

Green Solvents and Catalysts: The use of hazardous and volatile organic solvents is a major environmental concern. Research is shifting towards greener alternatives. Water, with its obvious environmental and economic benefits, has been successfully used as a solvent for dehydrative SN1-type reactions of indolyl alcohols, a related class of compounds. researchgate.net Similarly, 2,2,2-trifluoroethanol (B45653) is gaining traction as a recyclable and effective solvent for synthesizing triarylmethane scaffolds due to its high ionizing power and hydrogen bond donating ability. researchgate.netscispace.com The development of catalyst-free methods or the use of more sustainable catalysts, moving away from expensive and toxic heavy metals like palladium where possible, is a critical goal. nsf.govresearchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for improving atom economy. Research into the regioselective tandem C(sp3)–H arylation/oxidation of diarylmethanes with nitroarenes, conducted in the air at room temperature, exemplifies a green and efficient pathway to triarylmethanols. nsf.gov This approach avoids the pre-functionalization of starting materials, a common source of waste in traditional multi-step syntheses.

Table 1: Comparison of Synthetic Methodologies for Triarylmethanols

| Method | Key Features | Advantages | Disadvantages |

| Traditional Grignard/Organolithium Addition | Nucleophilic addition to a benzophenone (B1666685) derivative. nsf.gov | Well-established, versatile. | Requires stoichiometric, air/water-sensitive reagents; poor chemoselectivity. nsf.gov |

| Tandem Arylation/Oxidation of Diarylmethanes | One-pot Pd-catalyzed C-H arylation followed by oxidation. nih.gov | High efficiency, good yields (35-98%), one-pot procedure. nih.gov | Uses an expensive palladium catalyst and phosphine (B1218219) ligands. nsf.gov |

| Arylation with Nitroarenes | Tandem C(sp3)–H arylation/oxidation of diarylmethanes using nitroarenes. nsf.gov | Mild, green (conducted in air at room temp), avoids transition metals. nsf.gov | Scope and limitations may still be under exploration. |

| Reactions in Green Solvents | Use of solvents like 2,2,2-trifluoroethanol or water. researchgate.netscispace.com | Environmentally benign, potential for solvent recycling, catalyst-free options. researchgate.net | Substrate scope and reaction efficiency can be solvent-dependent. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Potential

While the core structure of this compound is well-defined, its full reactive potential is far from exhausted. Future research will focus on using this and similar triarylmethanols as platforms for creating more complex and functionally diverse molecules.

One promising area is the use of triarylmethanes as "pro-nucleophiles." nsf.gov Under specific basic conditions, the methanolic proton can be removed, and the resulting carbanion can participate in further reactions. This has been demonstrated in the synthesis of tetraarylmethanes through a cross-dehydrogenative coupling process, opening a pathway to highly sterically hindered, spherical molecules. nsf.gov

Furthermore, the aryl rings of this compound offer sites for further functionalization. The development of regioselective C-H activation and functionalization methods will allow for the precise introduction of new substituents, leading to a vast library of derivatives. These derivatization efforts are not merely academic; they are essential for tuning the electronic, steric, and physicochemical properties of the molecule for specific applications, from materials science to medicinal chemistry. For example, the synthesis of complex heterocyclic structures like 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been achieved through multi-step reactions involving precursors with tolyl groups, showcasing the potential for elaborate molecular architectures. mdpi.com

Targeted Drug Discovery and Therapeutic Applications Based on Biological Activity

The triarylmethanol scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant pharmacological activity. nsf.gov Derivatives have been identified as anticancer agents, HIV inhibitors, and modulators of various ion channels and enzymes. nsf.govnih.gov

The future of drug discovery involving the this compound framework will be characterized by a more targeted and rational approach:

Mechanism-Based Discovery: Rather than relying on broad screening alone, research will focus on designing derivatives that target specific biological pathways or proteins implicated in disease. For example, recent work on resorcinol (B1680541) diphenyl ether-based molecules has led to the development of PROTACs (PROteolysis TArgeting Chimeras) that not only inhibit the PD-1/PD-L1 cancer immunotherapy target but also promote its degradation. nih.gov This dual-action approach represents a sophisticated strategy for enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing derivatives of this compound, researchers can build detailed SAR models. This involves modifying the substitution patterns on the phenyl and tolyl rings to understand how these changes affect biological activity. High-throughput synthesis and screening methods will accelerate this process, allowing for the rapid identification of key structural features required for potency and selectivity.

Antiproliferative Agents: The antiproliferative activity of related complex heterocyclic systems demonstrates the potential for developing novel anticancer drugs. mdpi.com The triaryl structure provides a three-dimensional scaffold that can be tailored to fit into the binding pockets of enzymes or receptors that are critical for cancer cell growth and survival.

Table 2: Potential Therapeutic Applications of the Triarylmethanol Scaffold

| Therapeutic Area | Target/Mechanism of Action (Example) | Reference |

| Oncology | Antiproliferative agents, PD-L1 degradation | nsf.govnih.gov |

| Infectious Disease | HIV inhibitors, HCV helicase inhibitors | nsf.govnih.gov |

| Channelopathies | Ca2+-activated potassium ion channel blockers | nsf.govnih.gov |

| Endocrinology | Androgen receptor antagonists | nsf.govnih.gov |

| Metabolic Disease | UDP-glucuronosyltransferase inhibitors | nsf.govnih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly than human researchers. For a compound like this compound, AI/ML can be applied across the entire research and development pipeline.

Predictive Synthesis: ML models can be trained on reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound and its derivatives, or even to suggest entirely new synthetic routes. youtube.com This can minimize trial-and-error experimentation, saving time and resources.

Property Prediction: AI can predict the physicochemical and biological properties of virtual compounds before they are ever synthesized. By inputting the structure of a novel this compound derivative, an ML algorithm could estimate its solubility, toxicity, and potential for binding to a specific biological target. This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Drug Repurposing and Discovery: AI is particularly powerful in drug discovery for identifying new uses for existing compounds and for designing novel therapeutic agents. nih.gov Algorithms can screen virtual libraries of triarylmethanol derivatives against models of disease targets to identify potential hits, accelerating the early stages of drug development. nih.govnih.gov

Sustainable Production and Lifecycle Assessment

Beyond green synthesis, the broader concept of sustainability requires a holistic view of a chemical's entire lifecycle. A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. youtube.comtriviumpackaging.com

For this compound, a future-oriented approach to its production would involve:

Cradle-to-Gate or Cradle-to-Grave Analysis: A "cradle-to-gate" LCA would quantify the environmental footprint (e.g., carbon emissions, water usage) of producing the compound, from the sourcing of its precursors (like toluene (B28343) and benzene (B151609) derivatives) up to the point it leaves the factory. youtube.comtriviumpackaging.com A full "cradle-to-grave" assessment would also include the impacts associated with its use and end-of-life, such as degradation or recycling. youtube.com

Circular Economy Principles: The ultimate goal is to move from a linear "take-make-dispose" model to a circular one. This involves designing processes where waste is minimized and products are recycled at the end of their life. For specialty chemicals, this could mean developing methods to recover and reuse catalysts or to break down the final product into valuable feedstock chemicals. triviumpackaging.com While methanol (B129727) itself can be produced sustainably and used as a C1 feedstock for biomanufacturing, the "methanol" in this compound refers to the carbinol functional group, and its production is not directly linked to methanol as a feedstock. researchgate.netnih.gov However, the principles of sustainable production and chemical valorization are broadly applicable.

By embracing these future directions, research into this compound will not only expand our fundamental chemical knowledge but also ensure that its production and application are aligned with the pressing global demands for greater efficiency, safety, and environmental stewardship.

常见问题

Basic Synthesis Optimization

Q: What are the critical considerations for optimizing the synthesis of diphenyl(p-tolyl)methanol to ensure high yield and purity? A:

- Reagent Selection : Use aryl Grignard reagents (e.g., p-tolylmagnesium bromide) for nucleophilic addition to benzophenone derivatives. Ensure stoichiometric excess (1.2–1.5 equiv) to drive the reaction to completion.